

# Sdz 216-525 CAS number and molecular weight

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## Compound of Interest

Compound Name: Sdz 216-525

Cat. No.: B1680930

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## In-Depth Technical Guide: Sdz 216-525

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and experimental characterization of **Sdz 216-525**, a potent and selective 5-HT1A receptor antagonist.

## Core Compound Information

**Sdz 216-525** is a synthetic organic compound belonging to the arylpiperazine class. Its chemical and physical properties are summarized below.

Property	Value	Source(s)
CAS Number	141533-35-9	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	496.58 g/mol	<a href="#">[4]</a>
Molecular Formula	C25H28N4O5S	

## Pharmacological Profile

**Sdz 216-525** is primarily characterized as a selective and potent antagonist of the 5-HT1A receptor. However, its pharmacological profile is complex, exhibiting some characteristics of a partial agonist at 5-HT1A autoreceptors and a notable affinity for  $\alpha$ 1-adrenoceptors.

## Receptor Binding Affinity

In vitro radioligand binding studies have demonstrated the high affinity and selectivity of **Sdz 216-525** for the 5-HT1A receptor.

Receptor Subtype	Binding Affinity (pKD)	Source(s)
5-HT1A	9.2	
5-HT1B	6.0	
5-HT1C	7.2	
5-HT1D	7.5	
5-HT2	5.2	
5-HT3	5.4	
$\alpha$ 1-adrenoceptor	50-100 times lower than 5-HT1A	
$\alpha$ 2-adrenoceptor	50-100 times lower than 5-HT1A	
$\beta$ 1-adrenoceptor	50-100 times lower than 5-HT1A	
$\beta$ 2-adrenoceptor	50-100 times lower than 5-HT1A	
Dopamine D2	50-100 times lower than 5-HT1A	

## Functional Activity

**Sdz 216-525** acts as a silent antagonist at postsynaptic 5-HT1A receptors, potently blocking the effects of 5-HT1A agonists like 8-OH-DPAT. In functional assays, it demonstrates no intrinsic activity in stimulating second messenger systems linked to these receptors.

Assay	Activity	Potency (pKB)	Source(s)
Inhibition of Forskolin-Stimulated Adenylate Cyclase (5-HT1A)	Antagonist	10	

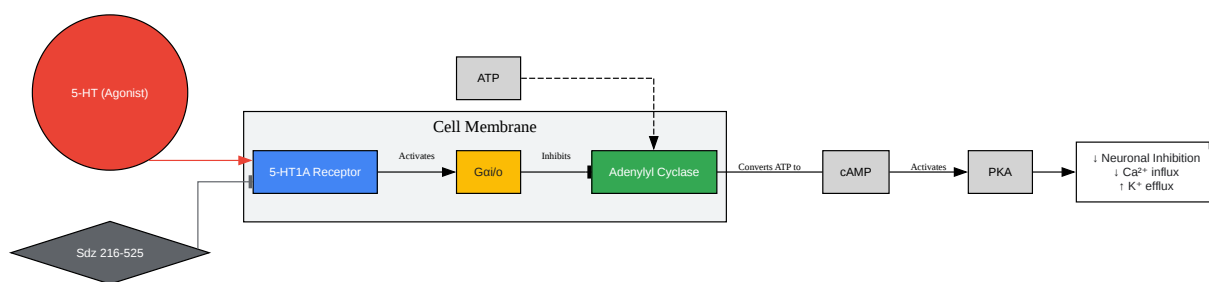
Interestingly, in vivo studies suggest a partial agonist effect at presynaptic 5-HT1A autoreceptors, leading to a decrease in serotonin release in the hippocampus. This effect, however, is complex and may also be influenced by its interaction with  $\alpha$ 1-adrenoceptors.

## Signaling Pathways

The primary mechanism of action of **Sdz 216-525** involves the modulation of the 5-HT1A receptor signaling cascade. Its affinity for  $\alpha$ 1-adrenoceptors indicates a secondary signaling pathway that may contribute to its overall pharmacological effects.

### 5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gai/o. Antagonism of this receptor by **Sdz 216-525** blocks the downstream effects of serotonin (5-HT) or other agonists.

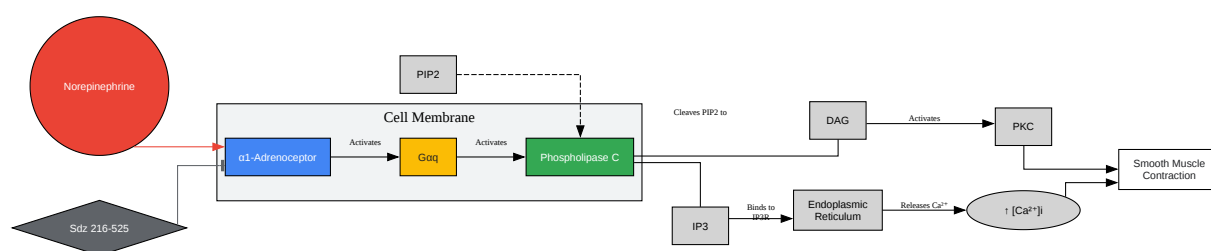


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## 5-HT1A Receptor Signaling Pathway

## $\alpha$ 1-Adrenoceptor Signaling Pathway

**Sdz 216-525**'s affinity for  $\alpha$ 1-adrenoceptors suggests it may also influence signaling pathways coupled to this receptor, which are typically mediated by the Gq G-protein.



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### $\alpha$ 1-Adrenoceptor Signaling Pathway

## Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize **Sdz 216-525**.

### In Vitro Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of **Sdz 216-525** to the 5-HT1A receptor.

Objective: To determine the inhibitory constant ( $K_i$ ) of **Sdz 216-525** for the 5-HT1A receptor.

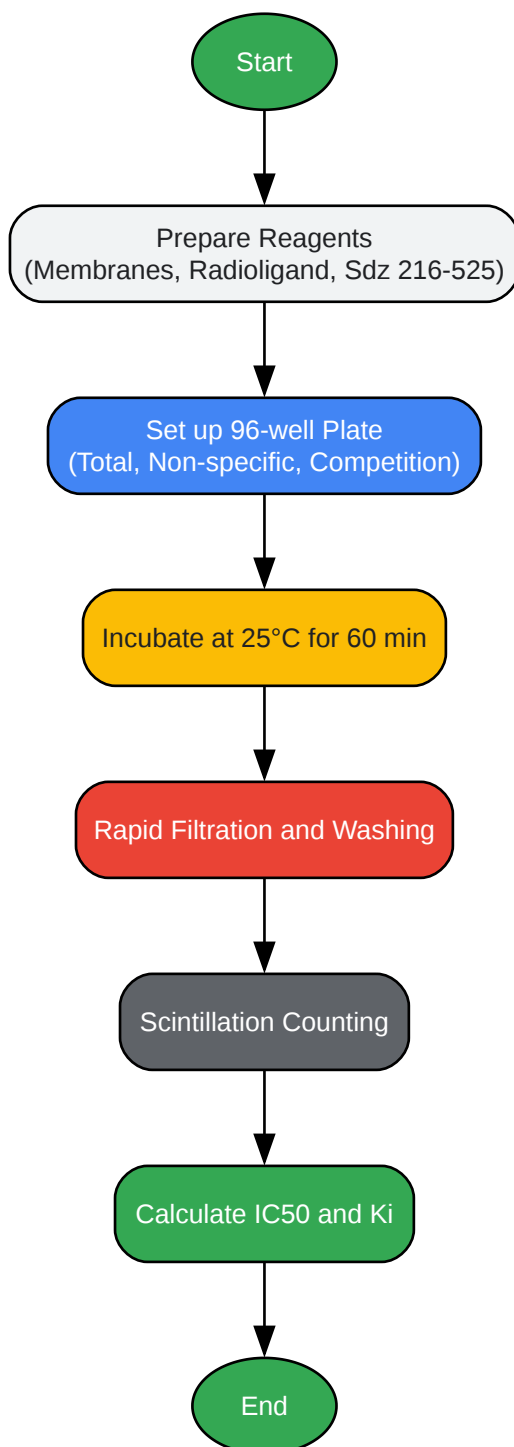
Materials:

- Radioligand: [3H]8-OH-DPAT
- Test Compound: **Sdz 216-525**
- Non-specific Binding Control: 10  $\mu$ M Serotonin
- Membrane Preparation: Calf hippocampus membranes expressing 5-HT1A receptors
- Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO<sub>4</sub>, 0.5 mM EDTA, pH 7.4
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
- Glass fiber filters (e.g., Whatman GF/B)
- Scintillation cocktail
- Liquid scintillation counter

#### Procedure:

- Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of **Sdz 216-525** concentrations.
- Total Binding: Add assay buffer, a fixed concentration of [3H]8-OH-DPAT (typically at its K<sub>d</sub>), and the membrane preparation.
- Non-specific Binding: Add assay buffer, [3H]8-OH-DPAT, membrane preparation, and 10  $\mu$ M serotonin.
- Competitive Binding: Add assay buffer, [3H]8-OH-DPAT, membrane preparation, and varying concentrations of **Sdz 216-525**.
- Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

- Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC<sub>50</sub> of **Sdz 216-525** and calculate the K<sub>i</sub> using the Cheng-Prusoff equation.



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### Radioligand Binding Assay Workflow

## Forskolin-Stimulated Adenylate Cyclase Assay

This protocol outlines a method to assess the functional antagonist activity of **Sdz 216-525** at the 5-HT<sub>1A</sub> receptor.

Objective: To determine the ability of **Sdz 216-525** to antagonize the agonist-induced inhibition of adenylate cyclase.

#### Materials:

- Cell Line: HeLa cells transfected with human 5-HT<sub>1A</sub> receptors
- Agonist: 8-OH-DPAT
- Stimulator: Forskolin
- Test Compound: **Sdz 216-525**
- Cell culture medium and reagents
- cAMP assay kit

#### Procedure:

- Cell Culture: Culture the transfected HeLa cells to an appropriate confluency.
- Pre-incubation: Pre-incubate the cells with varying concentrations of **Sdz 216-525**.
- Agonist and Stimulator Addition: Add a fixed concentration of 8-OH-DPAT followed by forskolin to stimulate adenylate cyclase activity.
- Incubation: Incubate for a defined period to allow for cAMP production.
- Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit (e.g., ELISA or TR-FRET based).

- Data Analysis: Determine the ability of **Sdz 216-525** to reverse the 8-OH-DPAT-induced inhibition of forskolin-stimulated cAMP accumulation and calculate its pKB value.

## In Vivo Microdialysis in Rat Hippocampus

This protocol provides a general framework for measuring the effect of **Sdz 216-525** on extracellular serotonin levels in the brain of a living animal.

Objective: To assess the in vivo effect of **Sdz 216-525** on serotonin release in the rat hippocampus.

Materials:

- Adult male Wistar rats
- Stereotaxic apparatus
- Microdialysis probes
- Perfusion pump
- Fraction collector
- HPLC with electrochemical detection
- **Sdz 216-525** solution for subcutaneous injection
- Artificial cerebrospinal fluid (aCSF)

Procedure:

- Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the ventral hippocampus.
- Recovery: Allow the animal to recover from surgery.
- Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2  $\mu\text{L}/\text{min}$ ).



- **Baseline Collection:** Collect dialysate samples at regular intervals (e.g., 20 minutes) to establish a stable baseline of extracellular serotonin.
- **Drug Administration:** Administer **Sdz 216-525** subcutaneously at various doses (e.g., 0.1, 0.3, 1.0, and 3.0 mg/kg).
- **Sample Collection:** Continue collecting dialysate samples for several hours post-injection.
- **Neurochemical Analysis:** Analyze the serotonin content in the dialysate samples using HPLC with electrochemical detection.
- **Data Analysis:** Express the post-injection serotonin levels as a percentage of the baseline and analyze the dose-response relationship.

## Summary and Conclusion

**Sdz 216-525** is a valuable research tool for investigating the role of the 5-HT<sub>1A</sub> receptor in various physiological and pathological processes. Its high affinity and selectivity for the 5-HT<sub>1A</sub> receptor, coupled with its antagonist properties, make it a precise pharmacological probe. However, researchers should be mindful of its complex pharmacology, including its potential effects on 5-HT<sub>1A</sub> autoreceptors and  $\alpha$ <sub>1</sub>-adrenoceptors, when interpreting experimental results. The experimental protocols outlined in this guide provide a foundation for the further characterization and application of this important compound in neuroscience and drug discovery.

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## References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]

- 4. In vivo microdialysis measures of extracellular serotonin in the rat hippocampus during sleep-wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
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